Cas no 35155-06-7 (5-(1,1-Dimethylethyl)-α-ethyl-2-methoxybenzenemethanol)

5-(1,1-Dimethylethyl)-α-ethyl-2-methoxybenzenemethanol 化学的及び物理的性質
名前と識別子
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- 5-(1,1-Dimethylethyl)-α-ethyl-2-methoxybenzenemethanol
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- インチ: 1S/C14H22O2/c1-6-12(15)11-9-10(14(2,3)4)7-8-13(11)16-5/h7-9,12,15H,6H2,1-5H3
- InChIKey: RWPWORKLXWXJIB-UHFFFAOYSA-N
- ほほえんだ: C1(C(CC)O)=CC(C(C)(C)C)=CC=C1OC
じっけんとくせい
- 密度みつど: 0.976±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 316.4±37.0 °C(Predicted)
- 酸性度係数(pKa): 14.50±0.20(Predicted)
5-(1,1-Dimethylethyl)-α-ethyl-2-methoxybenzenemethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB604813-250mg |
5-(1,1-Dimethylethyl)-alpha-ethyl-2-methoxybenzenemethanol; . |
35155-06-7 | 250mg |
€546.90 | 2024-07-19 | ||
abcr | AB604813-1g |
5-(1,1-Dimethylethyl)-alpha-ethyl-2-methoxybenzenemethanol; . |
35155-06-7 | 1g |
€1041.20 | 2024-07-19 | ||
abcr | AB604813-500mg |
5-(1,1-Dimethylethyl)-alpha-ethyl-2-methoxybenzenemethanol; . |
35155-06-7 | 500mg |
€758.80 | 2024-07-19 |
5-(1,1-Dimethylethyl)-α-ethyl-2-methoxybenzenemethanol 関連文献
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
5-(1,1-Dimethylethyl)-α-ethyl-2-methoxybenzenemethanolに関する追加情報
5-(1,1-Dimethylethyl)-α-ethyl-2-methoxybenzenemethanol: A Comprehensive Overview
The compound 5-(1,1-Dimethylethyl)-α-ethyl-2-methoxybenzenemethanol, identified by the CAS registry number CAS No. 35155-06-7, is a versatile organic molecule with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzene ring substituted with a methoxy group at position 2, an ethyl group at position α, and an isopropyl group at position 5. The presence of these substituents imparts distinct chemical and physical properties to the molecule, making it a valuable compound in both academic research and industrial applications.
Recent studies have highlighted the potential of 5-(1,1-Dimethylethyl)-α-ethyl-2-methoxybenzenemethanol in the field of drug discovery. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those with anti-inflammatory and antioxidant properties. The molecule's ability to undergo various chemical transformations, such as oxidation and esterification, has made it a valuable intermediate in organic synthesis.
The structural features of CAS No. 35155-06-7 also contribute to its stability and reactivity. The methoxy group at position 2 acts as an electron-donating substituent, influencing the electronic environment of the benzene ring. This effect is crucial in determining the compound's reactivity in nucleophilic aromatic substitution reactions. Additionally, the isopropyl group at position 5 provides steric bulk, which can influence the molecule's conformation and solubility properties.
In terms of applications, 5-(1,1-Dimethylethyl)-α-ethyl-2-methoxybenzenemethanol has been utilized in the fragrance industry as a component in perfumes and personal care products. Its pleasant odor profile makes it an attractive candidate for use in cosmetic formulations. Furthermore, recent advancements in green chemistry have led to the exploration of this compound as a sustainable alternative to traditional synthetic methods.
The synthesis of CAS No. 35155-06-7 involves a multi-step process that typically begins with the preparation of the benzene ring precursor. Various methodologies have been developed to optimize the yield and purity of the final product. For instance, researchers have employed catalytic hydrogenation techniques to achieve high selectivity in key reaction steps.
In conclusion, 5-(1,1-Dimethylethyl)-α-ethyl-2-methoxybenzenemethanol is a compound with diverse applications and significant potential for further research and development. Its unique structure and reactivity make it an essential component in various industries, ranging from pharmaceuticals to fragrances. As scientific advancements continue to unfold, this compound is likely to play an even more prominent role in shaping innovative solutions across multiple disciplines.
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